Dual Receptor Pharmacology: Potent α7 Partial Agonism with High-Affinity 5-HT3 Antagonism
Facinicline hydrochloride exhibits a distinct dual pharmacology profile: it binds with high affinity to the human α7 nAChR (Ki = 6 nM) and acts as a partial agonist (63–69% of acetylcholine response), while also displaying potent antagonist activity at the 5-HT3 receptor with a Ki of 1.2 nM [1]. In contrast, encenicline (EVP-6124) is reported as a selective α7 partial agonist with no significant 5-HT3 activity, and ABT-126 (nelonicline) demonstrates α7 binding affinity (Ki = 12.3 nM) but lacks documented 5-HT3 antagonism [2]. Tropisetron, another dual α7/5-HT3 agent, shows a markedly different profile: weaker α7 partial agonism (EC50 = 1.3 μM) and higher 5-HT3 Ki (5.3 nM) .
| Evidence Dimension | Binding Affinity (α7 nAChR) and Functional Profile (5-HT3) |
|---|---|
| Target Compound Data | α7 Ki = 6 nM; 5-HT3 Ki = 1.2 nM; α7 partial agonism 63-69% of ACh |
| Comparator Or Baseline | Encenicline: α7 selective, no 5-HT3 activity; ABT-126: α7 Ki = 12.3 nM, no 5-HT3 activity; Tropisetron: α7 EC50 = 1.3 μM, 5-HT3 Ki = 5.3 nM |
| Quantified Difference | Facinicline exhibits ~5-fold higher 5-HT3 affinity vs tropisetron and 2-fold higher α7 affinity vs ABT-126 |
| Conditions | In vitro radioligand binding assays using human recombinant receptors; functional activity assessed via whole-cell patch-clamp in oocytes and cell lines |
Why This Matters
The unique dual pharmacology enables investigation of combined α7/5-HT3 modulation in neuropsychiatric models, a mechanism not achievable with selective α7 agonists or weaker dual agents.
- [1] Wallace TL, Callahan PM, Tehim A, Bertrand D, Tombaugh G, Xie W, et al. RG3487, a novel nicotinic α7 receptor partial agonist, improves cognition and sensorimotor gating in rodents. J Pharmacol Exp Ther. 2011 Jan;336(1):242-53. View Source
- [2] Encenicline. Wikipedia. Accessed 2024. View Source
